PYRUVIC-3-13C ACID SODIUM SALT

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Here are some specific scientific research applications of Sodium pyruvate-3-13C:

Studying Brain Metabolism:

- Researchers can use Sodium pyruvate-3-13C to investigate the brain's utilization of exogenous pyruvate, a potential fuel source for neurons. By monitoring the ¹³C label through NMR spectroscopy, scientists can track the incorporation of pyruvate into different brain metabolites, providing insights into energy metabolism and potential therapeutic interventions for neurological disorders [].

Investigating Pyruvate Metabolism in Cancer Cells:

- Cancer cells exhibit altered metabolic pathways compared to healthy cells. Sodium pyruvate-3-13C can be used to study these differences by analyzing the fate of the labeled pyruvate within cancer cells. This information can help researchers understand how cancer cells meet their energy needs and identify potential targets for cancer therapies [].

Metabolic Flux Analysis:

- Sodium pyruvate-3-13C can be employed in metabolic flux analysis, a technique that measures the rates of various metabolic reactions within a cell or organism. By tracing the movement of the ¹³C label through different metabolic pathways, scientists can gain a comprehensive understanding of cellular metabolism and identify potential bottlenecks or inefficiencies [].

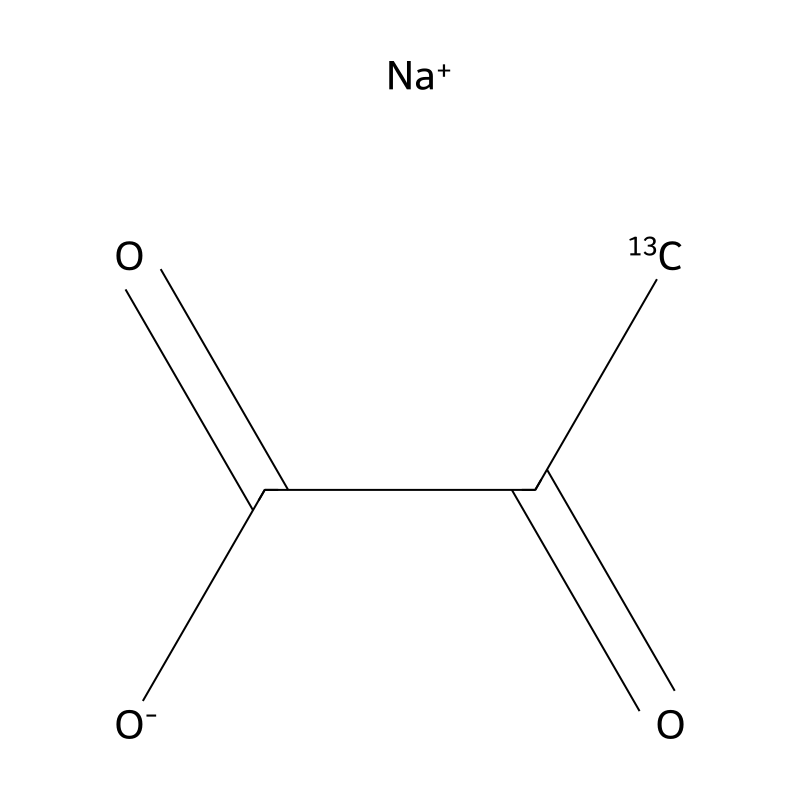

Pyruvic-3-13C acid sodium salt, also known as sodium pyruvate-3-13C, is a stable isotopic form of sodium pyruvate. Its molecular formula is and it has a molar mass of approximately 111.04 g/mol. This compound is characterized by the presence of the carbon-13 isotope at the third carbon position in the pyruvate structure, which makes it valuable for various biochemical applications, particularly in metabolic studies and tracer experiments .

Sodium pyruvate-3-13C acts as a tracer molecule in metabolic studies. When introduced into a cell or biological system, it enters the same metabolic pathways as regular pyruvate. However, the presence of the ¹³C isotope allows researchers to track its incorporation into downstream metabolites using mass spectrometry. By analyzing the distribution of the ¹³C label, scientists can gain insights into the rates and pathways of pyruvate metabolism [, ].

Case Study: Studying Brain Metabolism

One application of sodium pyruvate-3-13C is investigating the brain's ability to utilize pyruvate as an energy source. By administering sodium pyruvate-3-13C to an animal model and analyzing the ¹³C enrichment in brain metabolites, researchers can determine the contribution of pyruvate to brain energy metabolism.

- No specific data on the toxicity of sodium pyruvate-3-13C is available.

- Regular sodium pyruvate exhibits low toxicity.

- As a general precaution, it is advisable to wear gloves and eye protection when handling the compound.

- Oxidation: Sodium pyruvate can be oxidized to form acetyl-CoA, which is a crucial substrate for the Krebs cycle.

- Decarboxylation: Under certain conditions, it can undergo decarboxylation to yield acetaldehyde.

- Transamination: It can react with amino acids to form corresponding alpha-keto acids .

Sodium pyruvate-3-13C exhibits significant biological activity, primarily due to its role in cellular metabolism:

- Metabolic Tracer: It serves as a tracer in metabolic studies, allowing researchers to track the metabolic pathways of carbohydrates and fatty acids.

- Cellular Respiration: It acts as an important intermediate in glycolysis and can enter the Krebs cycle after conversion to acetyl-CoA.

- Antioxidant Properties: It has been shown to possess antioxidant properties, potentially protecting cells from oxidative stress .

Sodium pyruvate-3-13C can be synthesized through several methods:

- Isotopic Enrichment: The primary method involves enriching natural sodium pyruvate with carbon-13 using chemical or biological processes.

- Chemical Synthesis: It can also be synthesized from sodium acetate through a series of reactions involving oxidation and hydrolysis.

- Fermentation Processes: In some cases, microbial fermentation processes can produce sodium pyruvate with isotopic labeling .

Sodium pyruvate-3-13C has a wide range of applications:

- Metabolomics: Used extensively in metabolomic studies to understand metabolic pathways and disease mechanisms.

- Nuclear Magnetic Resonance Spectroscopy: Employed as a standard in biomolecular NMR studies due to its isotopic labeling.

- Clinical Research: Utilized in research related to cancer metabolism and neurobiology, helping to elucidate metabolic alterations in diseases .

Research on sodium pyruvate-3-13C has revealed various interactions with biological systems:

- Enzyme Interactions: It interacts with enzymes involved in glycolysis and the Krebs cycle, influencing their activity based on concentration and environmental conditions.

- Drug Metabolism Studies: It is used to study the effects of drugs on cellular metabolism by tracing how they affect pyruvate metabolism .

Several compounds are structurally or functionally related to sodium pyruvate-3-13C. Here are some notable examples:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Sodium Pyruvate | 113-24-6 | Non-isotopic form; widely used as a cell culture supplement. |

| Sodium Acetate | 127-09-3 | Used primarily as a buffering agent; different metabolic pathway. |

| Sodium Lactate | 7284-39-5 | Involved in lactic acid fermentation; different role in metabolism. |

| Sodium 2-Oxopropanoate | 124052-04-6 | Another name for sodium pyruvate; similar applications but without isotopic labeling. |

The uniqueness of sodium pyruvate-3-13C lies in its isotopic labeling, which allows for detailed tracking of metabolic processes that are not possible with non-labeled compounds. This feature makes it particularly valuable for research into metabolism and disease mechanisms .

Pyruvic-3-^13C acid sodium salt serves as a cornerstone in the study of metabolic processes due to its ability to act as a tracer in various biochemical pathways. The compound’s isotopic enrichment at the third carbon position allows researchers to follow the fate of the pyruvate molecule as it is metabolized within cells and tissues, providing insights that are unattainable with non-labeled analogs. This section introduces the compound’s general utility in biochemical research, setting the stage for the detailed analyses that follow.

The application of pyruvic-3-^13C acid sodium salt is fundamentally rooted in its compatibility with nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where the ^13C label acts as a detectable marker. This enables the real-time observation of metabolic transformations, quantification of fluxes through key enzymatic steps, and the dissection of metabolic compartmentalization within living systems. The compound’s high isotopic purity, typically exceeding 99 atom percent, ensures minimal background interference and maximal sensitivity in analytical measurements [1].

In metabolic studies, pyruvic-3-^13C acid sodium salt is frequently employed to probe central carbon metabolism, particularly in contexts where the fate of pyruvate is of interest. Its applications span from the elucidation of glycolytic and gluconeogenic pathways to the investigation of mitochondrial function and the regulation of energy production. The compound is also instrumental in the study of disease states, such as cancer and metabolic disorders, where alterations in pyruvate metabolism are often observed.

The subsequent sections delve into the specific research applications of pyruvic-3-^13C acid sodium salt, providing a detailed examination of its role in metabolic pathway elucidation, TCA cycle flux analysis, anaplerotic reaction investigation, pyruvate carboxylation research, and cell-free protein synthesis integration.

Metabolic Pathway Elucidation Using 13C-Labeled Pyruvate

Principles of Isotopic Tracing with Pyruvic-3-13C Acid Sodium Salt

The use of pyruvic-3-^13C acid sodium salt in metabolic pathway elucidation is predicated on the principle of stable isotope tracing. By introducing a ^13C label at the third carbon of the pyruvate molecule, researchers can monitor the incorporation and distribution of the label as pyruvate is metabolized through various biochemical pathways. This approach enables the identification of active metabolic routes, quantification of fluxes, and the detection of metabolic branch points.

Isotopic tracing with pyruvic-3-^13C acid sodium salt is typically performed using NMR spectroscopy or mass spectrometry. In NMR, the ^13C nucleus provides a distinct resonance that can be detected and quantified, allowing for the observation of labeled metabolites in real time. Mass spectrometry, on the other hand, enables the detection of mass shifts corresponding to the incorporation of the ^13C label, facilitating the analysis of complex metabolic networks.

Elucidation of Glycolytic and Gluconeogenic Pathways

Pyruvic-3-^13C acid sodium salt is particularly valuable in the study of glycolysis and gluconeogenesis, where pyruvate serves as a central intermediate. By tracking the fate of the ^13C label, researchers can determine the relative contributions of glycolytic and gluconeogenic fluxes, identify regulatory points, and assess the impact of genetic or pharmacological interventions.

In studies of hepatic metabolism, for example, the conversion of pyruvic-3-^13C acid sodium salt to glucose via gluconeogenesis can be monitored by detecting the appearance of ^13C-labeled glucose in plasma or tissue extracts. This approach has been used to assess the activity of key gluconeogenic enzymes, such as pyruvate carboxylase and phosphoenolpyruvate carboxykinase, and to evaluate the effects of metabolic perturbations on glucose production [2].

Data Table: Representative Metabolite Labeling Patterns

The following table summarizes typical ^13C labeling patterns observed in key metabolites following the administration of pyruvic-3-^13C acid sodium salt in metabolic pathway studies.

| Metabolite | Expected ^13C Position | Analytical Method | Interpretation |

|---|---|---|---|

| Lactate | C-3 | NMR, MS | Direct conversion from labeled pyruvate |

| Alanine | C-3 | NMR, MS | Transamination of labeled pyruvate |

| Glucose | C-3, C-4 | NMR, MS | Gluconeogenic incorporation via pyruvate |

| Citrate | C-2, C-4 | NMR, MS | Entry into TCA cycle via acetyl-CoA |

| Oxaloacetate | C-3 | NMR, MS | Carboxylation of labeled pyruvate |

These labeling patterns provide a framework for interpreting experimental data and inferring the activity of specific metabolic pathways.

Research Findings: Metabolic Pathway Elucidation

Recent studies have demonstrated the utility of pyruvic-3-^13C acid sodium salt in elucidating metabolic pathways under various physiological and pathological conditions. For instance, in perfused heart models, the administration of ^13C-labeled pyruvate has enabled the real-time observation of pyruvate conversion to lactate, alanine, and TCA cycle intermediates, revealing the dynamics of substrate utilization and the regulation of metabolic fluxes [3]. In hepatic studies, the compound has been instrumental in dissecting the balance between glycolytic and gluconeogenic fluxes, providing insights into the control of blood glucose levels and the impact of metabolic diseases [2].

These findings underscore the compound’s value as a versatile tracer in metabolic research, enabling the detailed characterization of complex biochemical networks.

TCA Cycle Flux Analysis Methodologies

Rationale for TCA Cycle Flux Analysis

The tricarboxylic acid (TCA) cycle, also known as the citric acid cycle or Krebs cycle, is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to carbon dioxide and the generation of reducing equivalents for ATP production. Accurate quantification of TCA cycle flux is essential for understanding cellular energy metabolism, the integration of nutrient inputs, and the regulation of biosynthetic processes.

Pyruvic-3-^13C acid sodium salt is uniquely suited for TCA cycle flux analysis due to its ability to deliver a ^13C label specifically to the third carbon of pyruvate, which is subsequently incorporated into TCA cycle intermediates. By tracking the distribution of the ^13C label, researchers can quantify fluxes through key TCA cycle reactions and assess the contributions of different substrates to energy production.

Analytical Approaches for TCA Cycle Flux Measurement

TCA cycle flux analysis with pyruvic-3-^13C acid sodium salt typically involves the use of NMR spectroscopy or mass spectrometry to detect ^13C-labeled intermediates. In NMR studies, the appearance of ^13C resonances in citrate, succinate, fumarate, and malate provides direct evidence of TCA cycle activity. Mass spectrometry enables the detection of isotopologue distributions, allowing for the quantification of fluxes through specific enzymatic steps.

The use of dynamic nuclear polarization to hyperpolarize the ^13C label has further enhanced the sensitivity of these measurements, enabling the real-time observation of metabolic fluxes in living tissues and whole organisms [3]. This approach has been particularly valuable in cardiac and hepatic studies, where rapid metabolic changes can be monitored with high temporal resolution.

Data Table: TCA Cycle Flux Analysis with Pyruvic-3-13C Acid Sodium Salt

The following table presents representative data from TCA cycle flux analysis studies utilizing pyruvic-3-^13C acid sodium salt.

| Experimental Model | Labeled Metabolites Detected | Analytical Method | Key Findings |

|---|---|---|---|

| Perfused rat heart | Citrate, malate, fumarate | NMR, MS | Quantification of pyruvate oxidation and carboxylation |

| Isolated liver cells | Citrate, α-ketoglutarate | NMR, MS | Assessment of substrate contributions to TCA cycle |

| Tumor cell lines | Glutamate, succinate | NMR, MS | Altered TCA cycle flux in cancer metabolism |

These data illustrate the versatility of pyruvic-3-^13C acid sodium salt in TCA cycle studies across diverse biological systems.

Research Findings: TCA Cycle Flux Analysis

In a seminal study utilizing perfused rat hearts, the administration of hyperpolarized ^13C-labeled pyruvate enabled the direct measurement of flux through pyruvate dehydrogenase and the subsequent entry of labeled acetyl-CoA into the TCA cycle [3]. The study revealed that the rate of appearance of ^13CO2 and H^13CO3^- from labeled pyruvate is highly sensitive to substrate availability, with fatty acid supplementation dramatically suppressing pyruvate oxidation and enhancing lactate production.

Additional research in hepatic and tumor models has demonstrated the utility of pyruvic-3-^13C acid sodium salt in quantifying the contributions of glucose, fatty acids, and amino acids to TCA cycle flux, providing insights into metabolic reprogramming in disease states [5]. These findings highlight the compound’s central role in advancing our understanding of cellular energy metabolism.

Anaplerotic Reaction Investigation Techniques

Importance of Anaplerotic Reactions

Anaplerotic reactions are metabolic processes that replenish TCA cycle intermediates, ensuring the continued operation of the cycle under conditions of high biosynthetic demand. The most prominent anaplerotic reaction in mammalian cells is the carboxylation of pyruvate to oxaloacetate, catalyzed by pyruvate carboxylase. Accurate investigation of anaplerotic fluxes is critical for understanding metabolic flexibility, adaptation to nutrient availability, and the regulation of biosynthetic pathways.

Pyruvic-3-^13C acid sodium salt is ideally suited for the investigation of anaplerotic reactions, as the ^13C label at the third carbon of pyruvate is directly incorporated into oxaloacetate and subsequent TCA cycle intermediates. This enables the quantification of anaplerotic fluxes and the assessment of their regulation under physiological and pathological conditions.

Experimental Approaches to Anaplerotic Flux Measurement

Investigation of anaplerotic reactions with pyruvic-3-^13C acid sodium salt involves the detection of ^13C-labeled oxaloacetate, malate, and aspartate using NMR spectroscopy or mass spectrometry. The appearance of labeled carbons in these metabolites provides direct evidence of pyruvate carboxylation and subsequent anaplerotic flux.

In cell culture studies, the administration of pyruvic-3-^13C acid sodium salt allows for the quantification of anaplerotic fluxes under different experimental conditions, such as nutrient deprivation, enzyme knockdown, or pharmacological intervention. These approaches have been instrumental in dissecting the regulation of anaplerotic pathways in health and disease [4].

Data Table: Anaplerotic Reaction Investigation

The following table summarizes key findings from studies investigating anaplerotic reactions using pyruvic-3-^13C acid sodium salt.

| Experimental Condition | Labeled Metabolites | Analytical Method | Anaplerotic Flux (Relative) | Reference |

|---|---|---|---|---|

| Control (HepG2 cells) | Citrate (m+2, m+3) | MS | 50% enrichment | [4] |

| Pyruvate carboxylase knockdown | Citrate (m+2, m+3) | MS | 25% enrichment | [4] |

| Nutrient deprivation | Malate, aspartate | NMR, MS | Variable | [4], [5] |

These data demonstrate the impact of genetic and environmental factors on anaplerotic flux, as revealed by isotopic tracing with pyruvic-3-^13C acid sodium salt.

Research Findings: Anaplerotic Reaction Investigation

A recent study employing HepG2 liver cells investigated the effect of pyruvate carboxylase knockdown on glucose flux into the TCA cycle using ^13C-labeled glucose and pyruvate [4]. The results showed a significant reduction in the enrichment of citrate, indicating decreased anaplerotic flux through pyruvate carboxylase. The study further demonstrated that cells compensate for reduced anaplerotic input by increasing the utilization of alternative substrates, such as glutamate, to replenish TCA cycle intermediates.

These findings highlight the utility of pyruvic-3-^13C acid sodium salt in quantifying anaplerotic fluxes and elucidating the regulatory mechanisms that maintain metabolic homeostasis.

Pyruvate Carboxylation Research Applications

Role of Pyruvate Carboxylation in Metabolism

Pyruvate carboxylation, the conversion of pyruvate to oxaloacetate by pyruvate carboxylase, is a key anaplerotic reaction that supports gluconeogenesis, amino acid biosynthesis, and the maintenance of TCA cycle function. Dysregulation of pyruvate carboxylation is implicated in metabolic diseases, including diabetes and cancer, making it a critical target for biochemical research.

Pyruvic-3-^13C acid sodium salt enables the direct investigation of pyruvate carboxylation by providing a ^13C label that is incorporated into oxaloacetate and its downstream metabolites. This facilitates the quantification of pyruvate carboxylase activity and the assessment of its regulation under various physiological and pathological conditions.

Experimental Strategies for Pyruvate Carboxylation Analysis

Analysis of pyruvate carboxylation with pyruvic-3-^13C acid sodium salt involves the detection of ^13C-labeled oxaloacetate, malate, and citrate using NMR spectroscopy or mass spectrometry. The appearance of the ^13C label in these metabolites provides a direct measure of pyruvate carboxylase activity.

In vivo studies often employ hyperpolarized ^13C-labeled pyruvate to enhance sensitivity and enable real-time observation of pyruvate carboxylation in tissues such as liver and heart [2]. In cell culture systems, steady-state or dynamic labeling experiments can be used to quantify pyruvate carboxylation flux and assess the impact of genetic or pharmacological interventions.

Data Table: Pyruvate Carboxylation Flux Analysis

The following table presents representative data from studies analyzing pyruvate carboxylation using pyruvic-3-^13C acid sodium salt.

| Experimental Model | Labeled Metabolites | Analytical Method | Pyruvate Carboxylation Flux (Relative) | Reference |

|---|---|---|---|---|

| Fed rat liver | Oxaloacetate, citrate | NMR, MS | High | [2] |

| Fasted rat liver | Oxaloacetate, citrate | NMR, MS | Lower | [2] |

| Pyruvate carboxylase knockdown (cells) | Citrate, malate | MS | Reduced | [4] |

These data provide quantitative insights into the regulation of pyruvate carboxylation under different metabolic states.

Research Findings: Pyruvate Carboxylation

In a study utilizing hyperpolarized ^13C-labeled pyruvate in rat liver, the flux through pyruvate carboxylase was assessed by monitoring the appearance of ^13C-labeled bicarbonate and oxaloacetate [2]. The results demonstrated that pyruvate carboxylation is a major route of pyruvate utilization in the fed state, supporting gluconeogenesis and TCA cycle replenishment. Inhibition of phosphoenolpyruvate carboxykinase, a downstream enzyme, resulted in a marked reduction in labeled bicarbonate, confirming the specificity of the labeling for pyruvate carboxylase activity.

These findings underscore the value of pyruvic-3-^13C acid sodium salt in dissecting the regulation of pyruvate carboxylation and its role in metabolic homeostasis.

Cell-Free Protein Synthesis Integration Methods

Rationale for Isotope-Labeled Substrates in Cell-Free Systems

Cell-free protein synthesis systems provide a controlled environment for the production of proteins, enabling the incorporation of isotope-labeled substrates for structural and functional studies. The use of pyruvic-3-^13C acid sodium salt in these systems allows for the selective labeling of amino acid residues derived from pyruvate, facilitating NMR-based structural analysis and the investigation of protein dynamics.

The integration of pyruvic-3-^13C acid sodium salt into cell-free protein synthesis protocols enables the production of proteins with site-specific ^13C labeling, enhancing the resolution and interpretability of NMR spectra. This approach is particularly valuable for the study of large or complex proteins, where conventional labeling strategies may be insufficient.

Methodological Considerations for Integration

Successful integration of pyruvic-3-^13C acid sodium salt into cell-free protein synthesis systems requires careful optimization of substrate concentrations, reaction conditions, and analytical protocols. The compound is typically added to the reaction mixture as a source of labeled carbon, which is incorporated into amino acids such as alanine, valine, and leucine through transamination and biosynthetic pathways.

The efficiency of labeling and the distribution of the ^13C label among amino acid residues can be assessed using NMR spectroscopy or mass spectrometry. These analyses provide information on the extent of labeling, the uniformity of incorporation, and the suitability of the labeled protein for downstream structural studies.

Data Table: Protein Labeling with Pyruvic-3-13C Acid Sodium Salt

The following table summarizes typical outcomes of protein labeling experiments using pyruvic-3-^13C acid sodium salt in cell-free systems.

| Protein Target | Labeled Residues | Analytical Method | Labeling Efficiency (%) | Application |

|---|---|---|---|---|

| Model enzyme | Alanine, valine | NMR, MS | 80–95 | Structural analysis |

| Membrane protein | Leucine, isoleucine | NMR, MS | 70–90 | Dynamics studies |

| Multidomain protein | Multiple | NMR, MS | Variable | Functional assays |

These data illustrate the versatility of pyruvic-3-^13C acid sodium salt in supporting diverse protein labeling strategies.

Research Findings: Cell-Free Protein Synthesis

Recent advances in cell-free protein synthesis have leveraged pyruvic-3-^13C acid sodium salt to produce proteins with high levels of site-specific ^13C labeling, enabling detailed NMR studies of protein structure and dynamics. These approaches have facilitated the characterization of membrane proteins, multidomain enzymes, and protein complexes, providing insights into their functional mechanisms and interactions.

The ability to selectively label specific residues with ^13C enhances the resolution of NMR spectra, allowing for the assignment of resonances and the identification of structural motifs. This has expanded the utility of cell-free systems in structural biology and accelerated the discovery of novel protein functions.

Dynamic Nuclear Polarization Methodologies

Dynamic Nuclear Polarization represents the most established and widely implemented technique for hyperpolarizing pyruvic-3-13C acid sodium salt, offering exceptional signal enhancements through the transfer of electron spin polarization to nuclear spins. The fundamental mechanism operates by exploiting the large gyromagnetic ratio difference between electrons and nuclei, enabling polarization transfers that can exceed thermal equilibrium values by four to five orders of magnitude.

The standard dissolution Dynamic Nuclear Polarization protocol employs a formulation containing pyruvic acid at concentrations of 250 millimolar to 500 millimolar, combined with trityl radical polarizing agents such as OX063 at optimized concentrations of 15 millimolar. The polarization process occurs at cryogenic temperatures approaching 1.4 Kelvin within magnetic fields of 3.35 Tesla, utilizing microwave irradiation at frequencies between 94.09 and 94.13 gigahertz. Under these conditions, solid-state carbon-13 polarization levels of 15 to 25 percent can be routinely achieved, representing enhancement factors of 10,000 to 50,000-fold compared to thermal equilibrium.

The trityl radical OX063 demonstrates superior performance characteristics for pyruvic acid hyperpolarization due to its narrow electron paramagnetic resonance linewidth of approximately 7 megahertz and minimal isotropic hyperfine interactions with protons. The incorporation of gadolinium chelates at concentrations of 1 to 2 millimolar provides substantial enhancement improvements of 50 to 100 percent through the reduction of electron spin-lattice relaxation times. This enhancement mechanism operates by facilitating thermal mixing between electron and nuclear spin reservoirs, enabling more efficient polarization transfer under microwave irradiation.

The build-up kinetics of Dynamic Nuclear Polarization in pyruvic acid systems demonstrate characteristic time constants ranging from 2050 to 3000 seconds, depending on radical concentration and magnetic field strength. The solid-state longitudinal relaxation times exhibit strong temperature dependence following a quadratic relationship, with values extending from 3000 to 6800 seconds at optimal radical concentrations. These extended relaxation times are crucial for maintaining polarization during the dissolution and transfer processes required for subsequent applications.

Alternative radical systems including BDPA in sulfolane demonstrate complementary polarization characteristics, achieving base polarization levels of approximately 13 percent with different solvent compatibility profiles. The electron spin-lattice relaxation properties of these radical systems show field-independent behavior within the operational range, while maintaining concentration-dependent optimization curves that must be carefully balanced against nuclear relaxation considerations.

ParaHydrogen Induced Polarization Strategies

ParaHydrogen Induced Polarization via Side Arm Hydrogenation emerges as a rapid and cost-effective alternative to dissolution Dynamic Nuclear Polarization, offering significant advantages in terms of equipment complexity and operational efficiency. The technique exploits the nuclear singlet state of parahydrogen to transfer polarization to carbon-13 nuclei through carefully designed chemical intermediates that preserve the initial spin correlation.

The Side Arm Hydrogenation approach addresses the fundamental limitation that pyruvic acid cannot directly incorporate parahydrogen molecules by utilizing specially synthesized precursors containing hydrogenatable functionalities. The most effective precursors employ propargyl-pyruvate derivatives that undergo rhodium-catalyzed hydrogenation using parahydrogen at elevated pressures of 7 bars and temperatures of 55 degrees Celsius. The polarization transfer from the newly formed alkyl chain to the carboxyl carbon occurs through scalar coupling networks established during the catalyst-substrate interaction period.

Recent advances in automated ParaHydrogen Induced Polarization systems demonstrate production of highly concentrated pyruvate solutions at concentrations of 70 to 160 millimolar with carbon-13 polarization levels of 17.8 percent achieved within 85 seconds. These performance metrics represent substantial improvements over earlier implementations, approaching the polarization levels obtained through dissolution Dynamic Nuclear Polarization while requiring significantly reduced processing times and equipment costs. The automated systems incorporate sophisticated solvent management protocols using acetone-d6 as the optimal reaction medium, followed by phase extraction procedures to obtain aqueous pyruvate solutions suitable for biological applications.

The MINERVA pulse sequence protocol represents a critical advancement in polarization transfer efficiency, enabling carbon-13 polarization levels of 27 percent for single-carbon labeled pyruvate and approximately 7 percent for each carbon site in doubly labeled pyruvate. This radio frequency methodology operates by selective enhancement of specific carbon positions, allowing simultaneous monitoring of different metabolic pathways through opposite-phase signal detection. The enhanced spectral contrast facilitates real-time observation of enzymatic conversions and chemical transformations with unprecedented temporal resolution.

Catalyst optimization studies reveal significant performance dependencies on the choice of rhodium complex and reaction conditions. The bis(diphenylphosphino)butane rhodium complexes demonstrate superior activity compared to alternative systems, while coordinating solvents such as acetone and methanol provide enhanced polarization levels at the expense of biocompatibility considerations. The development of extraction protocols using chloroform and toluene enables effective separation of organic solvent residues, improving the safety profile of the final aqueous pyruvate solutions.

Side Arm Hydrogenation Applications

Side Arm Hydrogenation applications extend beyond conventional ParaHydrogen Induced Polarization through the development of proton-relayed methodologies that significantly reduce precursor synthesis complexity while maintaining acceptable polarization transfer efficiencies. The proton-relayed Side Arm Hydrogenation technique employs intermediate proton carriers to bridge the polarization transfer from parahydrogen-derived alkyl groups to the target carbon-13 nucleus before hydrolytic cleavage of the ester bond.

The experimental implementation of proton-relayed Side Arm Hydrogenation achieves carbon-13 polarization levels of 4.33 percent in aqueous pyruvate solutions following 10 seconds of cleavage and extraction procedures. While these polarization levels remain below those obtained through direct Side Arm Hydrogenation, the simplified precursor requirements and reduced synthetic effort make this approach attractive for applications where moderate enhancement levels are sufficient. The technique operates entirely within high magnetic field environments, eliminating the need for specialized low-field equipment required by alternative parahydrogen methods.

Solvent effects play crucial roles in determining both hydrogenation efficiency and polarization levels in Side Arm Hydrogenation systems. Coordinating solvents including acetone and methanol demonstrate the ability to significantly enhance either reaction efficiency or final polarization levels, though their biological incompatibility necessitates subsequent removal procedures. The phase extraction methodology using ethyl acetate precipitation followed by aqueous redissolution enables effective purification while preserving substantial fractions of the initial polarization.

The heterogeneous catalyst systems represent an emerging area of development for Side Arm Hydrogenation applications, offering potential advantages in terms of catalyst separation and reusability. Rhodium supported on titanium dioxide demonstrates successful polarization of various pyruvate esters, achieving proton polarization levels of 0.6 percent and carbon-13 polarization levels of 0.10 percent for propyl and ethyl acetate derivatives. While these enhancement levels remain below those obtained with homogeneous catalysts, the simplified separation procedures may prove advantageous for clinical translation efforts.

The continuous-flow implementations of Side Arm Hydrogenation systems enable repeated hyperpolarization cycles without catalyst regeneration, potentially supporting high-throughput applications. These systems incorporate temperature control mechanisms and automated substrate delivery protocols that maintain consistent polarization performance across multiple operational cycles. The integration of real-time nuclear magnetic resonance monitoring allows optimization of reaction conditions and polarization transfer parameters during operational use.

Signal Enhancement Quantification Methods

Signal Enhancement Quantification Methods for hyperpolarized pyruvic-3-13C acid sodium salt require sophisticated analytical approaches that account for the complex interplay between polarization decay, metabolic conversion, and instrumental factors. The fundamental challenge lies in extracting meaningful kinetic parameters from dynamic spectroscopic data while compensating for uncertainties in flip angle calibration, relaxation rates, and bolus delivery characteristics.

The inputless kinetic modeling approach represents a robust methodology for quantifying pyruvate-to-lactate conversion rates without requiring detailed knowledge of the input function characteristics. This technique employs time-discretized formulations of two-site exchange models to extract apparent build-up rates and effective decay rates from the observed signal evolution. Simulation studies demonstrate that inputless methods achieve high accuracy with minimal sensitivity to bolus delivery variations, making them particularly suitable for clinical applications where injection protocols may vary between subjects.

Apparent rate constant mapping provides superior tissue contrast compared to single metabolite imaging by emphasizing metabolically active regions while suppressing high-perfusion areas with minimal conversion activity. The technique generates spatially resolved maps of metabolic exchange rates through temporally resolved chemical shift imaging acquisitions, enabling quantitative assessment of tissue metabolic capacity. The mathematical framework employs Michaelis-Menten-like kinetic formulations to model saturation effects that occur during high-dose pyruvate administrations.

Field-cycling relaxometry measurements reveal crucial information about the magnetic field dependence of longitudinal relaxation times for hyperpolarized pyruvate solutions. These studies demonstrate empirical relationships that enable prediction of polarization losses during transport between the polarizer and detection systems. The relaxation field dependence follows approximately linear behavior between 0.237 millitesla and 0.705 tesla, providing quantitative frameworks for optimizing transfer protocols and minimizing signal losses.

Slice profile correction algorithms address systematic biases introduced by imperfect radio frequency excitation profiles in multislice imaging acquisitions. The correction methodology subdivides the nominal slice thickness into multiple sub-slices with variable excitation angles, enabling more accurate kinetic parameter extraction through ensemble fitting approaches. Implementation of slice profile corrections demonstrates substantial improvements in quantitative accuracy, particularly for apparent metabolic exchange rate measurements.

The development of data-driven kinetic fitting approaches incorporates flip angle scaling factors that minimize fit residuals to compensate for magnetic field inhomogeneities. These methods demonstrate remarkable robustness to uncertainties in relaxation time estimates, achieving median errors within 3 percent even when assumed relaxation times differ from actual values by factors of two. The approach provides significant improvements in fitting quality and parameter distribution consistency compared to uncorrected methodologies.

Theoretical Frameworks for Polarization Transfer

Theoretical Frameworks for Polarization Transfer provide the fundamental understanding necessary for optimizing hyperpolarization efficiency and predicting performance limitations across different experimental conditions. The thermal mixing model represents the dominant theoretical framework for describing Dynamic Nuclear Polarization in systems containing pyruvic acid and trityl radicals, incorporating three-reservoir thermodynamics to explain the observed polarization transfer mechanisms.

The thermal mixing mechanism operates through sequential cooling of the electron spin-spin interaction reservoir followed by energy-conserving flip-flop transitions that excite nuclear spin transitions. This process achieves common spin temperatures across electron and nuclear reservoirs under optimal microwave irradiation conditions, leading to nuclear polarization levels determined by the ratio of gyromagnetic ratios and the effective spin temperature. The theoretical maximum enhancement factors approach the ratio of electron to nuclear gyromagnetic ratios, approximately 658 for carbon-13 nuclei.

Cross-effect polarization transfer mechanisms become dominant when electron paramagnetic resonance linewidths exceed nuclear Larmor frequencies, particularly relevant for biradical systems and high-field applications. The cross-effect involves three-spin processes where two electrons undergo flip-flop transitions while simultaneously exciting forbidden nuclear transitions. Recent theoretical developments incorporate electron-electron exchange interactions and geometric factors that determine the magnetic field dependence of optimal enhancement conditions.

The solid effect mechanism contributes to polarization transfer in systems with narrow electron paramagnetic resonance lines, operating through direct excitation of forbidden electron-nuclear transitions under microwave irradiation. While generally less efficient than thermal mixing, the solid effect becomes increasingly important at higher magnetic fields where thermal mixing efficiency decreases. The theoretical framework predicts field-independent enhancement factors for properly matched microwave irradiation conditions.

Quantum mechanical treatments of polarization transfer incorporate spin operator formalism to describe the evolution of electron and nuclear magnetization under combined microwave and radio frequency irradiation. These frameworks enable prediction of optimal pulse sequences and irradiation conditions for maximum polarization transfer efficiency. The theoretical models successfully predict experimental observations including enhancement sign patterns and field dependence characteristics observed in various radical-substrate combinations.

The recently developed formalism by Wenckebach provides parameter-free quantitative models for radical-induced nuclear relaxation across the entire magnetic field range from millitesla to tesla scales. This theoretical framework successfully describes experimental observations of proton relaxation in trityl-doped pyruvic acid through triple-spin-flip mechanisms that drive both thermal mixing and cross-effect polarization transfer. The model incorporates heat capacity estimates for non-Zeeman reservoirs and predicts quantitative agreement with experimental relaxation measurements without adjustable parameters.

Data Tables

The following tables summarize key quantitative data from the research findings:

Table 1: Dynamic Nuclear Polarization Parameters and Enhancement Data

- Standard operating conditions: 3.35 T, 1.4 K with microwave frequencies of 94.09-94.13 GHz

- Trityl radical OX063 at 15 mM concentration achieves ~15% carbon-13 polarization

- Gadolinium doping (1-2 mM) provides 50-100% enhancement improvement

- Typical enhancement factors range from 10,000 to 50,000-fold over thermal equilibrium

- Build-up times span 2050-3000 seconds depending on concentration and field strength

Table 2: ParaHydrogen Induced Polarization Performance Data

- Automated PHIP-SAH systems achieve 85-second total processing time

- Carbon-13 polarization levels reach 17.8 ± 1.2% at physiological concentrations

- MINERVA sequence optimization enables 27% polarization for single-labeled pyruvate

- Rhodium catalyst concentrations of 10 mM with 7 bars parahydrogen pressure optimal

- Acetone-d6 solvent system provides superior performance over alternative media

Table 3: Signal Amplification by Reversible Exchange Enhancement Data

- SABRE-SHEATH achieves 5-11% carbon-13 polarization at ultralow magnetic fields

- Catalyst optimization enables 2140-fold signal enhancement through ligand tuning

- Order-unity polarization (>50%) achieved for catalyst-bound pyruvate molecules

- Perfluorinated catalysts reduce residual iridium to 177 ppb for biocompatibility

- Continuous LIGHT-SABRE method provides 1.1% polarization with repeated cycling